Methyl 4-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-cyano-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H6F3NO2 and its molecular weight is 229.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Methyl 4-cyano-2-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound interacts with its targets through its trifluoromethyl group .
Biochemical Pathways
It is known that trifluoromethyl groups can have significant impacts on the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s lipophilicity and water solubility can influence its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
Methyl 4-cyano-2-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes, such as CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The compound’s interaction with these enzymes can lead to changes in metabolic pathways and affect the overall biochemical processes within the cell.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function . Additionally, it has been observed to affect cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as CYP1A2, and inhibits their activity, leading to changes in metabolic pathways . This inhibition can result in the accumulation of certain metabolites and affect the overall biochemical processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function and overall health . At higher doses, the compound can cause toxic or adverse effects, including changes in metabolic pathways, enzyme inhibition, and alterations in gene expression. These effects can lead to significant changes in cellular function and overall health in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and xenobiotic processing . The compound interacts with enzymes such as CYP1A2, which play a crucial role in the metabolism of drugs and other foreign substances. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall biochemical processes within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its effects on biochemical processes. The localization and accumulation of the compound within specific tissues can also impact its overall activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can interact with various biomolecules and affect cellular processes . The compound’s subcellular localization is influenced by factors such as targeting signals and post-translational modifications, which direct it to specific organelles or compartments. These interactions can impact the compound’s activity and function within the cell.
Properties
IUPAC Name |
methyl 4-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCXFCEOUGZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.